3-chloro-4-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-4-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15ClFNO4S and its molecular weight is 359.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), an emerging treatment for cancer. The study by Pişkin et al. (2020) discusses the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating significant photophysical and photochemical properties ideal for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Gul et al. (2016) synthesized new benzenesulfonamides with cytotoxic activities against tumor cells, highlighting their potential as carbonic anhydrase inhibitors and for further anti-tumor studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
DNA Binding and Cleavage
González-Álvarez et al. (2013) reported on mixed-ligand copper(II)-sulfonamide complexes, examining their effects on DNA binding, cleavage, genotoxicity, and anticancer activity. The study suggests that the structure of the sulfonamide derivative influences its interaction with DNA, with implications for designing cancer therapeutics (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).
Development of Cyclooxygenase-2 Inhibitors
Research into benzenesulfonamide derivatives has also contributed to the development of cyclooxygenase-2 (COX-2) inhibitors, with potential applications in treating inflammatory diseases. Hashimoto et al. (2002) identified a series of benzenesulfonamide derivatives as potent, selective COX-2 inhibitors, noting the impact of fluorine substitution on selectivity and potency (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
properties
IUPAC Name |
3-chloro-4-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO4S/c16-12-8-10(3-4-13(12)17)23(20,21)18-9-15(19)6-1-2-14-11(15)5-7-22-14/h3-5,7-8,18-19H,1-2,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFIKRHSNWACMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.